N,N,3-trimethyloct-4-en-6-ynamide
Description
Properties
CAS No. |
61540-92-9 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N,N,3-trimethyloct-4-en-6-ynamide |
InChI |
InChI=1S/C11H17NO/c1-5-6-7-8-10(2)9-11(13)12(3)4/h7-8,10H,9H2,1-4H3 |
InChI Key |
UTIJFHZJPGKNKR-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC=CC(C)CC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Catalyst Selection and Reaction Conditions
Molybdenum alkylidyne complexes, particularly those with silanolate ligands, exhibit superior performance in RCAM due to their tolerance for functional groups and reduced polymerization side reactions. A representative protocol involves:
- Substrate preparation : Linear enyne precursors are synthesized via iterative cross-couplings.
- Metathesis : The enyne undergoes RCAM at 40–60°C under inert atmosphere, yielding the cyclic alkyne.
- Semihydrogenation : Partial reduction with Lindlar catalyst converts the alkyne to a cis-alkene.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Mo(NAr)(CHCMe2Ph)(OSiPh3) | |
| Temperature | 50°C | |
| Yield (RCAM step) | 68–72% |
Limitations and Optimizations
Early attempts using Grubbs-type catalysts suffered from low conversion (<20%) due to competing alkene metathesis. This issue was resolved by adopting molybdenum catalysts, which preferentially react with alkynes over alkenes.
Copper-Catalyzed N-Alkynylation
Direct installation of the alkyne moiety via N-alkynylation offers a streamlined alternative to RCAM. This method, adapted from ynamide synthesis protocols, employs copper sulfate and 1,10-phenanthroline to facilitate coupling between amides and alkynyl halides.
Reaction Protocol
- Amide activation : N,N-Dimethylformamide (DMF) serves as both solvent and ligand.
- Coupling : Bromoalkyne (e.g., 6-bromooct-4-en-1-yne) reacts with N-methylacetamide in the presence of CuSO₄·5H₂O (10 mol%) and 1,10-phenanthroline (20 mol%) at 80°C for 12 hours.
- Workup : Aqueous extraction and chromatography yield the purified product.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | CuSO₄·5H₂O / 1,10-phenanthroline | |
| Temperature | 80°C | |
| Yield | 46% |
Scope and Selectivity
The reaction tolerates electron-deficient amides but struggles with sterically hindered substrates. Modifying the ligand to 2,2'-bipyridine improves yields to 58% for tertiary amides.
Protective-Group Strategies
Protective groups are critical for managing reactivity during multistep syntheses. For this compound, methoxymethyl (MOM) groups are employed to mask hydroxyl intermediates, as seen in related compounds.
MOM Protection Protocol
- Substrate : Hept-2-en-5-yn-4-ol or analogous intermediates.
- Protection : Treatment with MOMCl (1.2 equiv) and i-Pr₂NEt (2.5 equiv) in CH₂Cl₂ at −78°C.
- Deprotection : Acidic hydrolysis (HCl/MeOH) at ambient temperature.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Protecting Group | MOM | |
| Deprotection Yield | 89% |
Comparative Analysis of Methods
The choice of synthesis route depends on scalability, functional group tolerance, and stereochemical requirements:
| Method | Yield | Cost | Stereocontrol | Scalability |
|---|---|---|---|---|
| RCAM | 68–72% | High | Excellent | Moderate |
| Cu-Catalyzed Alkynylation | 46–58% | Low | Moderate | High |
| Protective-Group Route | 75–89% | Moderate | Good | Low |
RCAM is preferred for stereosensitive applications, while copper catalysis offers cost advantages for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N,N,3-trimethyloct-4-en-6-ynamide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using metal hydrides or catalytic hydrogenation, resulting in the formation of corresponding alkenes or alkanes.
Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Zinc-catalyzed ynamide oxidation/C-H functionalization.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Isoquinolones, β-carbolines, and pyrrolo[3,4-c]quinolin-1-ones.
Reduction: Alkenes or alkanes.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N,N,3-trimethyloct-4-en-6-ynamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecular scaffolds and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and optoelectronic devices.
Mechanism of Action
The mechanism of action of N,N,3-trimethyloct-4-en-6-ynamide involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The amide group and the carbon-carbon triple bond play crucial roles in its reactivity and interactions .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The provided evidence includes compounds with partial structural similarities, enabling a comparative analysis of functional groups, reactivity, and applications.
Comparison with 3-Chloro-N-phenyl-phthalimide ()
- Structural Differences :
- Reactivity: Ynamides (target) are known for participation in cycloadditions and metal-catalyzed reactions due to the electron-deficient alkyne. Phthalimides () are electrophilic intermediates in polymer synthesis, relying on halogen displacement (e.g., Cl) for crosslinking .
- Applications: Ynamides: Used in modular synthesis of heterocycles and bioactive molecules. Phthalimides: Monomers for high-performance polyimides, as noted in .
Comparison with (4E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylhept-4-enamide ()
- Structural Differences :
- Reactivity :
- Ynamides are less explored in biology but valued in synthetic methodology .
Table 1. Structural and Functional Comparison
Research Findings and Limitations
- Synthesis Challenges : Unlike the phthalimide in (synthesized via condensation ), ynamides require specialized methods like copper-mediated couplings or alkyne activation.
- Biological Potential: The enamide in highlights the role of unsaturated amides in drug discovery, suggesting untapped opportunities for ynamides in medicinal chemistry .
- Data Gaps: No direct experimental data (e.g., spectroscopic or thermodynamic) for the target compound exists in the provided evidence. Current comparisons rely on structural extrapolation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
